Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib, a small molecule inhibitor of the receptor tyrosine kinases c-Kit, c-Fms, and Flt3. [, ] Pexidartinib has shown efficacy in treating tenosynovial giant cell tumor (TGCT). [, ]
Compound Description: This compound is a potent and selective Rho-kinase inhibitor developed by Bayer Schering Pharma. [] It exhibits therapeutic potential for conditions where Rho-kinase activity plays a significant role. []
4-Chloro-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound serves as a fundamental building block for more complex molecules. [] Its charge density distribution and electronic structure have been studied using experimental and theoretical methods. []
Compound Description: This compound and its various synthetic routes are the subject of patent applications. [, , ] While its specific biological activity is not explicitly stated in the provided abstracts, its patent filings suggest potential pharmaceutical applications.
Compound Description: Identified as compound 22 in the research paper, this molecule is a potent type II CDK8 inhibitor showing promising anticancer activity against colorectal cancer. [] Its mechanism of action involves targeting CDK8, indirectly inhibiting β-catenin activity, and disrupting the WNT/β-catenin signaling pathway. []
Compound Description: Designated as compound 42 in the study, this molecule acts as a potent ATP-mimetic inhibitor of Cdc7 kinase, demonstrating an IC50 value of 7 nM. [] Cdc7 kinase represents a potential target for cancer therapy. []
Compound Description: This compound, known as BMS-488043, acts as a potent HIV-1 attachment inhibitor and has progressed to clinical trials. [] Its mechanism of action involves interfering with the virus's ability to bind to host cells. []
Compound Description: This compound is the product of a cyclization reaction involving (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile and triphenylphosphine. []
Compound Description: This set of compounds represents a class of potent and selective 5-HT1F receptor agonists. [] These compounds, particularly the alkylamide derivatives, exhibited high selectivity for the 5-HT1F receptor and showed oral activity in the neurogenic plasma extravasation model, signifying potential antimigraine activity. []
Compound Description: This compound, identified as Venetoclax N-oxide (VNO), is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating certain blood cancers. [] It is formed during the oxidative stress degradation of Venetoclax. []
Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax. [] It is generated from VNO via Meisenheimer rearrangement. []
2-Methylpyrimido[1,2‐a]benzimidazol-4-ol
Compound Description: This compound, designated as compound III in the study, is a key intermediate in synthesizing various 4-[(dialkylamino)alkyl]amino-2-methylpyrimido[1,2-a]benzimidazoles. [] These derivatives were evaluated for antimalarial activity against Plasmodium berghei. []
Compound Description: Identified as compound w2 in the research, this molecule is a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor. [] It shows promise as a potential therapeutic for inflammatory bowel disease (IBD). []
Compound Description: Venetoclax, also known as ABT-199, is a B-cell lymphoma-2 (Bcl-2) protein inhibitor. [] It is currently in clinical development for treating hematologic malignancies. []
Compound Description: This compound, AR-II-04-26, is a potent and selective inhibitor of the hepatitis B virus (HBV) replication. [] It shows a unique mechanism of action distinct from clinically approved anti-HBV nucleosides and nucleotides. []
Compound Description: MK-III-02-03 is another potent and selective inhibitor of HBV replication. [] Like AR-II-04-26, it demonstrates a distinct mechanism of action compared to existing anti-HBV drugs. []
Compound Description: This compound is a 7-azaindole analog designed based on the bioisosteric principle. [] It exhibited cytotoxicity against MCF-7, A549, and HOS cancer cells while showing lower toxicity to normal L929 cells. []
Compound Description: This group of compounds was synthesized and evaluated for antibacterial and antifungal activities. Among them, compound 4f displayed significant antimicrobial activity. []
Tetra-aryl 7-azaindoles
Compound Description: This group of compounds are synthesized by the Pd-catalyzed sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine. [] These compounds exhibit aggregate-induced emission (AIE) properties, making them potentially useful in optoelectronic devices and bioimaging tools. []
Overview
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a halogenated heterocyclic compound notable for its unique pyrrolopyridine skeleton. This compound is characterized by the presence of chlorine and iodine substituents, which influence its chemical reactivity and biological activity. Its molecular formula is C₈H₅ClI₁N₃O, and it has been identified as a potential building block in organic synthesis and drug development due to its structural properties and reactivity.
Source
This compound can be synthesized through various organic reactions, particularly those involving halogenation of pyrrolopyridine derivatives. It can be found in chemical databases and literature focusing on heterocyclic compounds, such as Benchchem and various scientific journals that discuss synthetic methodologies and applications in medicinal chemistry .
Classification
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol belongs to the class of pyrrolopyridines, which are recognized for their diverse biological activities. This classification includes compounds that exhibit properties relevant to medicinal chemistry, especially in the context of enzyme inhibition and receptor binding .
Synthesis Analysis
Methods
The synthesis of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step organic reactions. A common method includes halogenation processes where specific halogenating agents are employed to introduce chlorine and iodine into the pyrrolopyridine ring.
Technical Details
Halogenation: The introduction of chlorine and iodine can be achieved through electrophilic aromatic substitution reactions. The use of reagents such as iodine monochloride or N-chlorosuccinimide may facilitate this process.
Reaction Conditions: Optimal conditions such as temperature, solvent choice (e.g., dichloromethane or acetonitrile), and reaction time are crucial for achieving high yields of the desired product.
Industrial Production: In industrial settings, continuous flow chemistry techniques may be utilized to enhance efficiency and scalability while ensuring product purity .
Molecular Structure Analysis
Structure
The molecular structure of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol features a fused pyrrole and pyridine ring system with specific halogen substitutions:
Chlorine at the 4-position
Iodine at the 3-position
A hydroxyl group (-OH) at the 5-position
Data
The compound's molecular weight is approximately 251.49 g/mol. Its structural representation can be depicted using standard chemical notation or computational modeling software to visualize spatial arrangements .
Chemical Reactions Analysis
Reactions
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol can participate in various chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert it into less oxidized forms.
Substitution: Nucleophilic substitution reactions may occur using sodium iodide or potassium chloride, leading to various derivatives.
Technical Details
The choice of reagents and conditions significantly affects the outcome of these reactions, leading to a range of products depending on the specific transformations applied .
Mechanism of Action
Process
The mechanism by which 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol exerts its biological effects often involves interaction with specific enzymes or receptors. For example:
Enzyme Inhibition: The compound may inhibit certain kinases or growth factor receptors, which is critical in cancer therapy.
Receptor Binding: Its structural features allow it to bind selectively to biological targets, potentially modulating cellular signaling pathways.
Data
Studies have shown that derivatives of this compound exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), indicating its relevance in therapeutic applications .
Physical and Chemical Properties Analysis
Physical Properties
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol typically exhibits:
A solid state at room temperature
Solubility in organic solvents like dimethyl sulfoxide and ethanol
Chemical Properties
The compound's reactivity is influenced by its halogen substituents, allowing it to undergo:
Electrophilic substitutions
Nucleophilic attacks at various positions on the ring system
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterization but may vary based on synthesis methods .
Applications
Scientific Uses
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol has significant applications in several fields:
Organic Synthesis: It serves as an intermediate in synthesizing more complex molecules.
Biological Research: The compound is explored for its potential as an enzyme inhibitor and receptor ligand.
Medicinal Chemistry: Investigations are ongoing into its therapeutic properties against diseases like cancer and microbial infections.
Industrial Applications: Its diverse reactivity makes it valuable in developing new materials and pharmaceuticals .
This comprehensive overview highlights the significance of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol in scientific research and industrial applications while providing insights into its synthesis, structure, reactions, mechanisms of action, properties, and uses.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.